4-iodo-1H-indole-2-carboxylic Acid
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The indole ring system is a cornerstone in the architecture of a vast array of natural products and synthetic compounds of biological and industrial importance. nih.gov Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin (B10506) underscores its fundamental role in biological systems. nih.gov In the realm of medicinal chemistry, the indole scaffold is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets. nih.gov This has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. sci-hub.se The versatility of the indole nucleus allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity. mdpi.com
Overview of Halogenated Indole-2-carboxylic Acids: Synthesis and Reactivity Paradigms
The introduction of halogen atoms onto the indole-2-carboxylic acid framework significantly influences its chemical reactivity and biological profile. Halogenation can alter the acidity of the carboxylic acid and the N-H proton, modulate lipophilicity, and provide a handle for further synthetic transformations, most notably in cross-coupling reactions. acs.org The synthesis of halogenated indole-2-carboxylic acids can be achieved through various methods, including the Fischer indole synthesis using halogenated phenylhydrazines or the direct halogenation of the indole ring, although regioselectivity can be a challenge. nih.gov
The reactivity of the carbon-halogen bond in these compounds is of particular interest. The nature of the halogen atom (F, Cl, Br, I) dictates its leaving group ability in nucleophilic substitution reactions and its propensity to undergo oxidative addition in metal-catalyzed cross-coupling reactions. Iodo-substituted indoles are generally the most reactive in popular cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ambeed.com
Research Trajectories and Potential Applications of 4-Iodo-1H-indole-2-carboxylic Acid as a Versatile Synthetic Intermediate and Bioactive Scaffold
While extensive research has been conducted on various substituted indole-2-carboxylic acids, specific studies focusing exclusively on this compound are less common in the readily available scientific literature. However, its structure, featuring an iodine atom at a key position on the benzene (B151609) portion of the indole ring, points towards significant potential.
The primary research trajectory for this compound is its use as a versatile synthetic intermediate. The iodine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups. This opens up avenues for the synthesis of complex, poly-functionalized indole derivatives that would be difficult to access through other means. The presence of the carboxylic acid at the 2-position provides another site for modification, such as amide bond formation, further expanding the molecular diversity that can be generated from this starting material.
From a medicinal chemistry perspective, the this compound scaffold is a promising starting point for the development of new therapeutic agents. The indole-2-carboxylic acid moiety itself is known to be a pharmacophore in certain classes of drugs, including some HIV-1 integrase inhibitors. nih.gov The introduction of an iodine atom at the 4-position can influence the compound's interaction with biological targets and its metabolic stability. For instance, a derivative, 3-(2-carboxyethyl)-6-fluoro-4-iodo-1H-indole-2-carboxylic acid, has been mentioned in the patent literature, indicating its relevance in the pursuit of new pharmaceuticals. The exploration of this scaffold could lead to the discovery of novel inhibitors of enzymes or modulators of receptors implicated in various diseases.
Interactive Data Table: Properties of this compound
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNGNBTEWXGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365709 | |
| Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383133-26-4 | |
| Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Iodo 1h Indole 2 Carboxylic Acid
Reactivity of the Indole (B1671886) Heterocycle
The indole nucleus is inherently reactive towards electrophiles, but this reactivity is modulated by the electronic effects of the attached functional groups. The carboxylic acid is an electron-withdrawing group, which deactivates the ring, while the iodo substituent has a more complex electronic influence.
The indole ring is an electron-rich aromatic system, typically undergoing electrophilic substitution at the C-3 position due to the stability of the resulting intermediate. However, in 2-carboxyindoles, the C-2 position is blocked, and the electron-withdrawing nature of the carboxylic acid group deactivates the pyrrole (B145914) ring. This can redirect electrophilic attack to the benzene (B151609) portion of the heterocycle. For 4-iodo-1H-indole-2-carboxylic acid, electrophilic substitution reactions are less common due to this deactivation. Halogenation, for instance, has been shown to occur on related N-alkylated indole-2-carboxylates, leading to the introduction of chloro, bromo, or iodo groups at various positions on the indole scaffold. nih.gov
Transition-metal-catalyzed C-H activation has become a powerful method for functionalizing otherwise inert C-H bonds. nih.gov In indole derivatives, the carboxylic acid group can act as a directing group, facilitating regioselective functionalization at specific positions. While C-H functionalization of indoles often occurs at the C-2 or C-3 positions of the pyrrole moiety, the presence of a directing group can steer the reaction to the less active C-4 to C-7 positions on the benzenoid ring. nih.gov
For indole-2-carboxylic acids, the carboxylic acid moiety can direct palladium catalysts to the C-7 position. researchgate.net However, under certain conditions, particularly with N-alkylindole-2-carboxylic acids, Pd-catalyzed reactions with aryl halides can lead to decarboxylative C-2 arylation instead of C-H activation at another site. acs.org The development of specific catalyst systems, sometimes involving unique ligands, is crucial for controlling the regioselectivity between C-2, C-3, and other positions. researchgate.net The presence of the iodo group at C-4 adds another layer of complexity, as it can potentially compete in oxidative addition reactions, although it can also serve as a handle for sequential functionalization following a C-H activation step.
| Reaction Type | Directing Group | Typical Position of Functionalization | Catalyst System (Example) | Notes |
| C-H Arylation | Carboxylic Acid (at C-2) | C-7 | Ru(II) or Pd(II) complexes researchgate.net | Regioselectivity is highly dependent on the metal and ligands used. |
| Decarboxylative Arylation | Carboxylic Acid (at C-2) | C-2 | Pd-catalyst with NHC ligands acs.org | The directing group is lost during the reaction. |
| C-H Silylation | Phosphorus Directing Group | C-7 | Palladium catalyst researchgate.net | Demonstrates the power of a strong coordinating directing group. |
Transformations at the Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, reduction to an alcohol, and complete removal via decarboxylation.
Esterification of indole-2-carboxylic acids is commonly achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com For instance, 3-bromo-1H-indole-2-carboxylic acid has been successfully converted to its ethyl ester by heating in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. nih.gov This method is directly applicable to the 4-iodo analogue.
Amidation , the formation of an amide bond, is a cornerstone of medicinal chemistry. Direct amidation of carboxylic acids with amines can be challenging and often requires coupling agents. A modern approach utilizes ortho-iodoarylboronic acids as catalysts, which facilitate the reaction under mild conditions at room temperature. organic-chemistry.orgsigmaaldrich.com This method avoids stoichiometric activating reagents and is effective for a range of aliphatic and heteroaromatic carboxylic acids. organic-chemistry.orgsigmaaldrich.com Alternatively, standard peptide coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can be used to condense indole-2-carboxylic acids with amines. nih.gov
Reduction of the carboxylic acid group in indoles can lead to the corresponding alcohol. However, the indole ring itself is susceptible to reduction under certain conditions. acs.org Therefore, selective reduction of the carboxylic acid requires careful choice of reagents. While specific examples for the 4-iodo derivative are not prevalent, general methods for reducing carboxylic acids, such as using borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), could be applied, though chemoselectivity with the reducible iodo-aryl moiety must be considered.
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), is a characteristic reaction of indole-2-carboxylic acids. acs.org This transformation is often easier than for many other aromatic carboxylic acids because the mechanism involves a protonated intermediate that is stabilized by the electron-rich indole ring. The process can be viewed as an electrophilic substitution on the indole ring where the electrophile is a proton.
The reaction is typically performed by heating the indole-2-carboxylic acid in a high-boiling point solvent, sometimes with an acid catalyst. acs.org The mechanism for beta-keto acid decarboxylation, which proceeds through a cyclic six-membered transition state, provides a useful analogy. masterorganicchemistry.comyoutube.com For indole-2-carboxylic acids, protonation at the C-3 position facilitates the cleavage of the C-2-carboxyl bond. The resulting enamine-like intermediate is then reprotonated to yield the 2-unsubstituted indole. masterorganicchemistry.com
Decarboxylation is a key step in various synthetic sequences where the indole-2-carboxylic acid framework is used to control reactivity at other positions before the directing group is removed. nih.gov In some cases, decarboxylation can be coupled with other reactions, such as in palladium-catalyzed decarboxylative arylations that form a new bond at the C-2 position. acs.org
| Transformation | Reagents/Conditions | Product Type | Reference Example |
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.), heat | Ester | Ethyl 3-bromo-1H-indole-2-carboxylate nih.gov |
| Amidation | Amine, EDAC | Amide | Amide-coupled indole derivatives nih.gov |
| Amidation (Catalytic) | Amine, 5-methoxy-2-iodophenylboronic acid (cat.), molecular sieves | Amide | General method for direct amidation organic-chemistry.orgsigmaaldrich.com |
| Decarboxylation | Heat in high-boiling solvent (e.g., quinoline) | 2-Unsubstituted Indole | General procedure for indole-2-carboxylic acids acs.org |
| Iododecarboxylation | I₂/KI | Iodo-substituted product | General for some heteroaromatic acids nih.govacs.org |
Reactions Involving the C-4 Iodo Substituent
The carbon-iodine bond at the C-4 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the 4-iodo substituent a valuable synthetic handle for elaborating the indole core.
Common cross-coupling reactions applicable to the 4-iodo position include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent. nih.gov
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond at the vinylic position. nih.gov
Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent. nih.gov
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.
These reactions have been demonstrated on various iodo-indole scaffolds. For example, 1-benzyl-3-iodo-1H-indole-2-carbonitriles have been successfully subjected to Sonogashira, Suzuki, Heck, and Stille couplings to create a variety of substituted indoles in good to excellent yields. nih.gov Similarly, Pd-catalyzed cross-coupling has been used for the arylation of 10-halogenated oxazino[4,3-a]indoles. nih.gov These examples strongly suggest that the C-4 iodo group on this compound would serve as an effective coupling partner, enabling the synthesis of a diverse library of C-4 functionalized indole derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Indoles
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated indoles. researchgate.netrsc.org The presence of the iodine atom at the C4 position of this compound makes it a suitable substrate for a variety of such transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. nih.govlibretexts.org This reaction is valued for its mild conditions and the commercial availability and stability of boronic acids. libretexts.org For halogenated indoles, the reactivity order for the halide is I > Br > Cl. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyoutube.com
An example of this reaction is the coupling of 4-iodoanisole (B42571) with phenylboronic acid, which demonstrates the typical conditions used for such transformations. researchgate.netresearchgate.net
Sonogashira Coupling:
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The general protocol involves the reaction of the haloarene with the alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper salt such as CuI in a suitable solvent like DMF with a base, often an amine like DIPA. nih.gov The reactivity of the halide follows the order I > Br > Cl > OTf. wikipedia.org This selectivity allows for the preferential coupling at an iodinated position over a brominated one by conducting the reaction at room temperature. wikipedia.org Decarbonylative Sonogashira cross-coupling of carboxylic acids has also been developed, expanding the scope of electrophilic partners. nih.gov
Stille Coupling:
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is noted for its versatility, as a wide range of R groups can be coupled. organic-chemistry.org The R¹ group attached to the tin is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org While organostannanes are stable to air and moisture, their toxicity is a significant drawback. wikipedia.orgnih.gov The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction can be used to synthesize complex molecules, including those with heterocyclic cores. libretexts.org
Heck Reaction:
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org It is particularly noted for its high trans selectivity. organic-chemistry.org While the classic Heck reaction has broad applications, its application to tryptophan and related indole derivatives has been explored more recently. nih.gov For instance, the Heck reaction has been successfully applied to halo-indoles and unprotected halo-tryptophans under aqueous conditions. nih.gov The intramolecular Heck reaction of iodoindole derivatives has also been utilized for the synthesis of carbolinones. thieme-connect.comresearchgate.net Ligands can play a crucial role in controlling the regioselectivity (C2 vs. C3) of the Heck reaction on indoles. rsc.org
| Reaction | Description | Key Features |
|---|---|---|
| Suzuki-Miyaura | Coupling of an organoboron reagent with an organic halide. | Mild conditions, stable reagents. libretexts.org |
| Sonogashira | Coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org | Forms C(sp)-C(sp2) bonds. nih.gov |
| Stille | Coupling of an organotin compound with an organic halide. wikipedia.org | Versatile but uses toxic reagents. wikipedia.orgnih.gov |
| Heck | Coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org | High trans selectivity. organic-chemistry.org |
Nucleophilic Aromatic Substitution Reactions on the this compound Core
Nucleophilic aromatic substitution (SNAAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. youtube.com This process typically requires the aromatic ring to be activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.
For haloarenes, the reactivity of the leaving group in SNAr reactions is generally F > Cl > Br > I. This is in contrast to the reactivity order observed in palladium-catalyzed cross-coupling reactions. While the carbon-iodine bond in this compound is generally more reactive in transition-metal-catalyzed processes, SNAr reactions on iodoarenes can occur, particularly with strong nucleophiles or under specific reaction conditions. Base-promoted SNAr reactions of fluoro- and chloroarenes with indoles have been developed to form N-aryl indoles. mdpi.comresearchgate.net Metal-catalyzed SNAr reactions, where a metal complex activates the aromatic ring towards nucleophilic attack, have also been reported. acsgcipr.org
Oxidation Chemistry and Electrochemical Behavior of Indole-2-carboxylic Acids
The indole nucleus is susceptible to oxidation, and the presence of the carboxylic acid group at the C2 position influences the reaction pathways.
Electrochemical Oxidation Studies and Product Characterization
The electrochemical oxidation of indole-2-carboxylic acid has been investigated, revealing complex reaction mechanisms and a variety of oxidation products. researchgate.net Studies using pyrolytic graphite (B72142) electrodes have shown that the oxidation products can include 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-C and C-O-C linked dimers. researchgate.net The specific products formed are dependent on the reaction conditions, such as pH. researchgate.net In some cases, the oxidation can lead to the formation of a hydroxy tetramer. researchgate.net Electrochemical and hydrogen evolution tests have also shown that indole-2-carboxylic acid can act as a corrosion inhibitor. nih.gov The oxidation of 3-substituted indoles can be a route to access 2-oxindoles. rsc.org
Rhodaelectro-Catalyzed Reactions with Indole-2-carboxylic Acids
Rhodium-catalyzed reactions, often in combination with electrochemistry, have emerged as powerful methods for the functionalization of indoles. benthamdirect.com Rhodium catalysts can enable a variety of transformations, including C-H activation and annulation reactions. bohrium.comresearchgate.net For instance, rhodium(III)-catalyzed C-H activation has been utilized for the functionalization of the C2, C4, and C7 positions of the indole scaffold. bohrium.com While specific studies on the rhodaelectro-catalyzed reactions of this compound are not extensively detailed in the provided results, the general principles of rhodium catalysis on indoles are well-established. researchgate.netnih.gov These reactions often involve the use of a directing group to achieve regioselectivity. researchgate.net
Derivatization Strategies for Advanced this compound Analogs
The core structure of this compound can be modified through various derivatization strategies to produce a wide range of analogs with potentially interesting biological or material properties.
The carboxylic acid group can be converted to esters, amides, or other functional groups using standard organic synthesis techniques. nih.govrsc.org For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov The indole nitrogen can be alkylated or arylated. The iodine atom at the C4 position serves as a versatile handle for introducing a variety of substituents via the palladium-catalyzed cross-coupling reactions discussed previously. nih.gov For example, Suzuki coupling can be used to introduce aryl or heteroaryl groups, while Sonogashira coupling can be used to introduce alkynyl groups. nih.gov Furthermore, the indole ring itself can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents. The combination of these strategies allows for the systematic modification of the this compound scaffold to generate libraries of diverse analogs. mdpi.comsci-hub.se
Spectroscopic Characterization Methodologies for 4 Iodo 1h Indole 2 Carboxylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-iodo-1H-indole-2-carboxylic acid and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of the molecule.
¹H NMR spectroscopy reveals the chemical environment of each proton within the molecule. For indole-2-carboxylic acids, the proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 11 ppm. nih.govchemicalbook.com The protons on the indole (B1671886) ring exhibit characteristic coupling patterns and chemical shifts that are influenced by the substituents. In the case of this compound, the iodine atom at the C4 position will influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm. nih.gov The carbons of the indole ring have characteristic chemical shifts that are sensitive to the nature and position of substituents. The carbon atom directly bonded to the iodine (C4) will experience a significant upfield shift due to the heavy atom effect.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, confirming the substitution pattern on the indole ring. researchgate.net
Table 1: Representative ¹H NMR and ¹³C NMR Data for Indole-2-Carboxylic Acid Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Indole-2-carboxylic acid chemicalbook.com | DMSO-d₆ | 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d, 1H), 7.48 (d, 1H), 7.26 (t, 1H), 7.14 (t, 1H), 7.08 (s, 1H) | Not specified |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate nih.gov | DMSO-d₆ | 11.21 (s, 1H), 7.53 (s, 1H), 7.39 (d, J = 8.4 Hz, 1H), 7.24 (m, 1H), 7.16 (d, J = 8.4 Hz, 1H), 6.90 (m, 3H), 6.82 (d, J = 8.8 Hz, 2H), 4.31 (q, J = 6.8 Hz, 2H), 3.70 (s, 3H), 1.31 (t, J = 7.2 Hz, 3H) | 162.46, 154.07, 138.30, 136.65, 129.56, 125.95, 122.07, 120.44, 119.43, 118.84, 114.69, 113.77, 113.33, 60.39, 55.72, 14.91 |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate nih.gov | DMSO-d₆ | 11.68 (s, 1H), 7.47 (m, 3H), 7.31 (m, 2H), 7.12 (t, J = 8.0 Hz, 2H), 7.03 (m, 1H), 6.81 (m, 2H), 4.32 (q, J = 6.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For indole-2-carboxylic acids, a common fragmentation pathway involves the loss of the carboxylic acid group (CO₂H), resulting in a prominent peak corresponding to the indole moiety. In the case of this compound, the presence of iodine is readily identified by its characteristic isotopic pattern. The fragmentation can also involve the cleavage of the indole ring, providing further insights into its structure. researchgate.netnih.gov
Table 2: Mass Spectrometry Data for Indole-2-Carboxylic Acid and its Analogs
| Compound | Ionization Method | [M-H]⁻ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Indole-2-carboxylic acid nih.gov | ESI | [M-H]⁻: 160.04 | 116 (M-H-CO₂)⁻ |
| 3-Iodo-1H-indole-2-carboxylic acid uni.lu | Predicted | [M+H]⁺: 287.95162 | [M+H-H₂O]⁺: 269.94160 |
| 1H-indole-3-carboxylic acid massbank.eu | LC-ESI-QTOF | [M+H]⁺: 162.060 | 144.046, 118.068, 117.060, 116.051, 91.058, 89.043 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov
Key vibrational frequencies include:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with the C-H stretching bands.
N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ corresponds to the N-H stretching of the indole ring. mdpi.com
C=O stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. mdpi.com
C-I stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Indole-2-Carboxylic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | mdpi.com |
| Indole N-H | Stretch | 3300-3500 | mdpi.com |
| Carbonyl C=O | Stretch | 1680-1710 | mdpi.com |
| C-O | Stretch | 1206-1300 | mdpi.com |
| N-H | Out-of-plane bend | ~640 | mdpi.com |
| O-H | Out-of-plane bend | ~911 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system possesses a chromophore that absorbs UV light, and the position and intensity of the absorption bands are sensitive to the substitution pattern.
The UV spectrum of indole and its derivatives typically shows two or three distinct absorption bands. For indole itself, these bands are observed around 220 nm, 260 nm, and 280-290 nm, arising from π→π* transitions. The introduction of a carboxylic acid group at the C2 position and an iodine atom at the C4 position will cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. These changes can provide valuable information about the electronic structure of this compound. researchgate.net
Table 4: UV Absorption Data for Indolyl-2-carboxylic Acid
| Solvent | λmax (nm) | Transition | Reference |
| Water | ~220, ~260, ~280-290 | π → π* | researchgate.net |
Computational and Theoretical Investigations of 4 Iodo 1h Indole 2 Carboxylic Acid and Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure of molecules. For indole-2-carboxylic acid (ID2CA) and its derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been employed to analyze geometric characteristics, optimal energy, and electronic properties in both gaseous and solvent phases (DMSO, methanol, and water). researchgate.net
While specific studies on 4-iodo-1H-indole-2-carboxylic acid are not extensively available, analysis of the parent compound, indole-2-carboxylic acid, reveals key electronic features. The calculated Self-Consistent Field (SCF) energy for the parent indole-2-carboxylic acid is approximately -552.554 Hartrees in the gas phase and slightly lower in polar solvents, indicating stabilization through solvent interactions. researchgate.net The introduction of an iodine atom at the 4-position is expected to significantly influence the electronic distribution due to its size and electronegativity, though detailed comparative data is scarce.
Topological analyses, including the Electron Localization Function (ELF), Localization of Orbitals (LOL), and Reduced Density Gradient (RDG), help in visualizing and understanding the nature of chemical bonds and non-covalent interactions within the molecule. researchgate.net For the parent indole-2-carboxylic acid, these studies have elucidated the electron density distribution, which is crucial for predicting reactivity and interaction sites. researchgate.net The substitution with iodine would likely introduce a region of positive electrostatic potential (a sigma-hole) on the iodine atom, making it a potential halogen bond donor, a feature of increasing interest in drug design.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and bioactivity of a molecule. For the unsubstituted indole-2-carboxylic acid, the HOMO and LUMO energies have been calculated, providing insights into its electron-donating and accepting capabilities. researchgate.net The presence of the iodine atom in the 4-position would be expected to modulate these energy levels, potentially enhancing the molecule's interaction with biological targets.
Table 1: Calculated Geometric Parameters for Indole-2-carboxylic Acid
| Parameter | Gas Phase (Å) | DMSO (Å) | Methanol (Å) | Water (Å) |
|---|---|---|---|---|
| C-C (ring) | 1.376 - 1.460 | 1.3797 - 1.46 | 1.379 - 1.46 | - |
| C-N (ring) | 1.376 | 1.374 | 1.37097 | 1.379 |
Data derived from studies on the parent indole-2-carboxylic acid. researchgate.net
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets. For derivatives of 1H-indole-2-carboxylic acid, molecular docking has been instrumental in identifying potential therapeutic targets and understanding the structural basis of their activity.
Studies on various indole-2-carboxylic acid derivatives have revealed key binding interactions. For instance, in the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold has been shown to chelate with two Mg²⁺ ions within the active site. mdpi.comnih.gov Furthermore, π-π stacking interactions between the indole (B1671886) core and viral DNA bases, such as dA21, have been observed. nih.gov The introduction of a halogenated benzene (B151609) ring at the C6 position has been demonstrated to enhance these π-π stacking interactions with viral DNA. nih.gov
While specific docking studies on this compound are limited, it is plausible that the iodo-substituent could engage in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity and specificity. The analysis of binding modes for related compounds provides a framework for predicting how this compound might interact with various receptors. For example, in studies of indole derivatives as monoamine oxidase (MAO) inhibitors, molecular modeling has been crucial in understanding the structure-activity relationships.
Molecular docking simulations can provide a score that estimates the binding affinity of a ligand to a receptor. These scores, often expressed in kcal/mol, are used to rank potential drug candidates. For a series of 1H-indole-2-carboxamide analogs as CB1 receptor allosteric modulators, docking studies helped in understanding how different substitutions on the indole and phenyl rings affected their modulatory potency. nih.gov Similarly, for novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein for the treatment of liver cancer, molecular docking was used to predict binding affinities and guide the optimization of lead compounds. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. pitt.edu This technique is crucial for assessing the stability of binding modes predicted by molecular docking and for exploring the conformational landscape of the ligand and the protein. pitt.edu
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in modern SAR studies by providing a rational basis for designing new analogs with improved potency and selectivity.
For indole-2-carboxylic acid derivatives, SAR studies have been conducted for various therapeutic targets. For instance, in the development of HIV-1 integrase inhibitors, it was found that introducing a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core could increase the inhibitory activity. mdpi.com In another study on CB1 receptor allosteric modulators, SAR analysis revealed that the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov These findings suggest that halogenation of the indole ring is a viable strategy for optimizing the pharmacological properties of this scaffold. While a detailed SAR for this compound is not available, the existing data on other halogenated indole-2-carboxylic acids provides valuable guidance for its potential applications and further modifications.
Table 2: SAR Insights for Halogenated Indole-2-Carboxamide Derivatives as CB1 Modulators
| Position of Halogen | Observed Effect on Activity | Reference |
|---|---|---|
| C5 (Cl or F) | Enhanced modulatory potency | nih.gov |
| C6 (Halogenated benzene) | Increased inhibitory activity (HIV-1 integrase) | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.gov This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired pharmacological profile. nih.gov
For classes of compounds like indole derivatives, where multiple active molecules against a specific target are known, pharmacophore models can be developed to guide the design of new analogs. The process involves aligning a set of active compounds and extracting the common chemical features that are believed to be responsible for their activity. youtube.com While a specific pharmacophore model for this compound has not been reported, the general principles of ligand-based design are applicable. By comparing the structural features of this compound with other active indole derivatives, a hypothetical pharmacophore could be constructed to aid in the discovery of new, potent, and selective ligands.
Medicinal Chemistry and Biological Applications of 4 Iodo 1h Indole 2 Carboxylic Acid Derivatives
Enzyme Inhibition Profiles of Indole-2-carboxylic Acid Scaffolds
Derivatives of indole-2-carboxylic acid have been investigated for their ability to inhibit a range of enzymes, demonstrating the versatility of this chemical scaffold in designing targeted therapeutic agents.
HIV-1 Integrase Strand Transfer Inhibition
The development of novel inhibitors for HIV-1 integrase, a crucial enzyme in the viral life cycle, is a key strategy in antiviral therapy. nih.govnih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for creating potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The inhibitory mechanism of these compounds involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole (B1671886) core and the C2 carboxyl group. nih.govmdpi.com
Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of derivatives with significantly enhanced inhibitory activity. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core was found to increase the inhibitory effect against HIV-1 integrase. nih.gov This enhancement is attributed to the potential for π-π stacking interactions with the viral DNA. nih.gov Furthermore, adding a long branch at the C3 position of the indole core has been shown to improve interactions with a hydrophobic cavity near the active site, further boosting inhibitory potency. nih.govmdpi.com Through such structural modifications, a derivative, compound 20a, was developed that exhibited a remarkable integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov
Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives
| Compound | Modification | IC₅₀ (μM) |
|---|---|---|
| Compound 3 | Parent indole-2-carboxylic acid derivative | 12.41 nih.gov |
| Compound 17a | C6-halogenated benzene ring | 3.11 nih.gov |
| Compound 20a | Optimized with C3 long branch and other modifications | 0.13 nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Dual Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the metabolism of tryptophan and are considered important targets for cancer immunotherapy due to their role in tumor-induced immunosuppression. nih.govnih.gov The development of dual inhibitors for both IDO1 and TDO is a promising strategy to overcome potential compensatory mechanisms. nih.gov
Research into indole-2-carboxylic acid derivatives has identified several compounds with potent dual inhibitory activity against both IDO1 and TDO. nih.gov Structure-activity relationship studies have shown that the 2-carboxyl group on the indole scaffold is critical for binding to both enzymes. sci-hub.se Modifications at other positions of the indole ring have led to the discovery of potent dual inhibitors. For example, a series of 6-acetamido-indole-2-carboxylic acid derivatives demonstrated inhibitory activity in the low micromolar range. nih.gov Among these, compound 9o-1 was identified as the most potent, with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Additionally, a para-benzoquinone derivative, 9p-O, which results from the oxidation of a related compound, showed even stronger inhibition with IC₅₀ values in the double-digit nanomolar range. nih.gov
Table 2: Dual IDO1/TDO Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 9o-1 | IDO1 | 1.17 nih.gov |
| TDO | 1.55 nih.gov | |
| 9p-O | IDO1 | Double-digit nM range nih.gov |
| TDO | Double-digit nM range nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Histone Deacetylase (HDAC) Inhibition Studies
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. wikipedia.org HDAC inhibitors have emerged as a promising class of drugs for cancer therapy. nih.gov The general pharmacophore for HDAC inhibitors consists of a metal-binding group that interacts with a zinc ion in the enzyme's active site, a hydrocarbon linker, and a capping group that interacts with amino acids at the entrance of the active site. nih.gov
While various indole derivatives have been investigated as HDAC inhibitors, specific studies on 4-iodo-1H-indole-2-carboxylic acid are not extensively reported in the provided context. However, the broader class of indole-containing molecules has shown promise. For instance, indole-5-carboxylic acid and indole-6-carboxylic acid hydroxamide derivatives have been described as selective HDAC8 inhibitors. google.com Furthermore, indole-3-butyric acid derivatives have been developed as potent HDAC inhibitors, with one compound, I13, exhibiting IC₅₀ values of 13.9, 12.1, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. nih.gov These findings suggest that the indole scaffold, in general, is a viable starting point for the design of HDAC inhibitors, though more research is needed to determine the specific activity of 4-iodo-substituted derivatives.
Modulation of Lipid Peroxidation
Lipid peroxidation is a process involving the oxidative degradation of lipids, which can lead to cellular damage. nih.gov Indole compounds have shown the ability to modulate this process. Specifically, 2-indolecarboxylic acid has been identified as a strong inhibitor of lipid peroxidation, demonstrating a protective effect against oxidative stress. hmdb.ca
In contrast, other studies have shown that indole-3-acetic acid and its derivatives can enhance lipid peroxidation under certain conditions, a process attributed to the formation of peroxyl radicals. nih.gov The efficiency of these compounds in promoting lipid peroxidation appears to increase with the electron density of the indole molecule. nih.gov This suggests that the substituent on the indole ring plays a crucial role in determining whether the compound acts as an inhibitor or a promoter of lipid peroxidation. The specific effect of a 4-iodo substituent on the modulation of lipid peroxidation by indole-2-carboxylic acid requires further investigation to be fully understood.
Receptor Agonist and Antagonist Activities
In addition to enzyme inhibition, iodo-substituted indole-2-carboxylic acid derivatives have been explored for their ability to interact with G protein-coupled receptors, demonstrating their potential as signaling molecules.
G Protein-Coupled Receptor (GPR17) Agonism and Structure-Activity Relationships of Iodo-Substituted Indole-2-carboxylic Acid Derivatives
The G protein-coupled receptor 17 (GPR17) is an orphan receptor that has been proposed as a novel drug target for conditions such as multiple sclerosis, brain and spinal cord injury, and inflammatory diseases due to its role in myelin repair. elsevierpure.comacs.org The compound 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (MDL29,951) was one of the first potent synthetic agonists identified for GPR17. elsevierpure.comnih.gov
Subsequent research has focused on the structure-activity relationships of iodo-substituted indole-2-carboxylic acid derivatives to develop even more potent GPR17 agonists. acs.org These studies revealed that while substitutions at the 1-, 5-, or 7-positions of the indole ring were detrimental to activity, the 4- and 6-positions were amenable to modification. acs.org The 4-position was found to tolerate only small substituents, whereas the 6-position could accommodate larger, more lipophilic groups. acs.org
This line of inquiry led to the discovery of several highly potent GPR17 agonists. Notably, the 4-fluoro-6-iodo derivative, 3-(2-carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic acid (PSB-18484), was identified as a potent agonist with an EC₅₀ value of 32.1 nM. acs.org Another potent compound, the 4-fluoro-6-bromo derivative (PSB-18422), showed an even higher potency with an EC₅₀ of 27.9 nM. acs.org These findings highlight the importance of halogen substitutions at the 4- and 6-positions for GPR17 agonism.
Table 3: GPR17 Agonist Activity of Substituted Indole-2-carboxylic Acid Derivatives
| Compound | Substituents | EC₅₀ (nM) |
|---|---|---|
| MDL29,951 | 4,6-dichloro | 332 researchgate.net |
| PSB-18422 | 4-fluoro, 6-bromo | 27.9 acs.org |
| PSB-18484 | 4-fluoro, 6-iodo | 32.1 acs.org |
| PSB-1767 | 4-chloro, 6-hexyloxy | 67.0 acs.org |
| PSB-1737 | 6-phenoxy | 270 acs.org |
EC₅₀ values represent the concentration of the compound required to elicit 50% of the maximum biological response.
Competitive Antagonism at NMDA Receptors by Indole-2-carboxylic Acid
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor involved in excitatory synaptic transmission in the brain. nih.govwikipedia.org Its overactivation can lead to excitotoxic neuronal death, a phenomenon implicated in conditions like stroke and epilepsy. nih.gov The NMDA receptor's function is modulated by glycine (B1666218), which binds to an allosteric site to potentiate the receptor's response to glutamate (B1630785). nih.gov
Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at the glycine binding site of the NMDA receptor. nih.gov It effectively inhibits the potentiation of the NMDA-gated current by glycine. nih.gov Research has shown that in environments with low glycine levels, I2CA can completely block the NMDA response, which suggests that the binding of glutamate alone is insufficient for channel activation. nih.gov This antagonistic action makes I2CA and its derivatives valuable tools for studying the role of glycine in NMDA receptor function and its potential involvement in excitotoxicity. nih.gov
Further studies have explored more complex derivatives, such as tricyclic indole-2-carboxylic acids, which have shown high affinity for the NMDA-glycine binding site and potent in vivo activity as anticonvulsants in mouse models. nih.gov One such derivative, SM-31900, exhibited a high binding affinity (Ki = 1.0 ± 0.1 nM) and was effective in a mouse model of NMDA-induced seizures. nih.gov The development of these antagonists highlights the potential of the indole-2-carboxylic acid scaffold in designing neuroprotective agents that target the NMDA receptor complex. wikipedia.orgnih.gov
Anticancer and Cytotoxicity Evaluations of Indole-Based Chemical Entities
The indole scaffold is a privileged structure in the development of anticancer agents, with several indole-based drugs approved for clinical use. nih.govmdpi.com Derivatives of 1H-indole-2-carboxylic acid have been designed and evaluated for their potential as cancer therapeutics, targeting various mechanisms involved in cancer cell growth and survival. nih.govnih.gov
One strategy involves targeting the 14-3-3η protein, which is implicated in the progression of liver cancer. A series of 1H-indole-2-carboxylic acid derivatives were designed as inhibitors of this protein. nih.gov Through structural optimization, a lead compound, C11, was identified that showed enhanced affinity for 14-3-3η and potent inhibitory activity against several human liver cancer cell lines, including drug-resistant cells. nih.gov
Another approach focuses on inhibiting indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for tumor immunotherapy. nih.gov Synthetic indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO. nih.gov Compound 9o-1, a 6-acetamido-indole-2-carboxylic acid derivative, was found to be a potent dual inhibitor with IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov
Derivatives have also been tested for general cytotoxicity against various cancer cell lines. mdpi.com In one study, a series of N'-benzyl-1H-indole-2-carbohydrazides were synthesized and evaluated. Compound 4e from this series demonstrated the highest cytotoxicity across MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer cell lines, suggesting it may induce apoptosis. mdpi.com
The table below summarizes the cytotoxic activity of selected indole-2-carboxylic acid derivatives against various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ µM) of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | Bel-7402 (Liver) | SMMC-7721 (Liver) | Hep G2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|---|---|---|
| C11 | 2.51±0.13 | 3.12±0.15 | 5.61±0.21 | - | - | - | nih.gov |
| 4a | - | - | - | >50 | >50 | >50 | mdpi.com |
| 4e | - | - | - | 1.8±0.1 | 2.5±0.2 | 1.7±0.1 | mdpi.com |
| 4j | - | - | - | 3.6±0.3 | 4.8±0.4 | 4.1±0.3 | mdpi.com |
| 4q | - | - | - | 12.3±0.9 | 15.6±1.2 | 11.8±0.8 | mdpi.com |
Other Biological Activities and Potential Therapeutic Applications (e.g., Antioxidant, Antimicrobial)
Beyond their applications in neurobiology and oncology, indole-2-carboxylic acid derivatives have demonstrated a spectrum of other biological activities, including antioxidant and antimicrobial effects. fabad.org.trnih.gov
Antioxidant Activity: The indole nucleus is known to possess antioxidant properties. nih.govresearchgate.net Studies on C-3 substituted indole derivatives have shown that different functional groups can modulate their antioxidant capacity. nih.gov In vitro assays, such as DPPH radical scavenging and Fe2+ chelating, have been used to evaluate these properties. nih.govresearchgate.net Certain N-benzyl-1H-indole-2-carboxamide derivatives have shown powerful iron-reducing abilities, comparable to the standard antioxidant Butylated hydroxytoluene (BHT). fabad.org.tr Specifically, a derivative with a pyrrolidinedithiocarbamate moiety at the C-3 position showed significant radical scavenging and reducing power. nih.gov
Antimicrobial Activity: Indole derivatives are a significant class of compounds in the search for new antimicrobial agents to combat drug-resistant pathogens. fabad.org.trnih.govnanobioletters.com Various ester and amide derivatives of indole-2-carboxylic acid have been synthesized and tested against both bacteria and fungi. fabad.org.trnih.gov
One study reported that new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against several Gram-positive and Gram-negative bacteria, with activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) in some cases. nih.gov Another study found that certain indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms, including MRSA and Candida species. nih.gov
The table below presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microbial strains.
Table 2: Antimicrobial Activity (MIC mg/mL) of Indole Derivatives
| Compound | E. coli | P. aeruginosa | S. aureus | B. subtilis | C. albicans | A. niger | Reference |
|---|---|---|---|---|---|---|---|
| **Compound 8*** | 0.015 | 0.015 | 0.008 | 0.015 | 0.015 | 0.015 | nih.gov |
| **Compound 11*** | 0.015 | 0.015 | 0.008 | 0.015 | 0.015 | 0.015 | nih.gov |
| **Compound 15*** | 0.06 | 0.06 | 0.06 | 0.06 | 0.004 | 0.004 | nih.gov |
\Denotes (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives.*
Drug Design and Optimization Leveraging the this compound Scaffold
The this compound scaffold is a versatile template for drug design and optimization. mdpi.commdpi.com The indole core provides a key structural motif for interacting with various biological targets, while the iodine atom at the 4-position can be leveraged to modulate properties such as binding affinity, selectivity, and pharmacokinetics. mdpi.com This scaffold has been instrumental in developing inhibitors for diverse targets, including viral enzymes and proteins involved in cancer and inflammation. nih.govnih.govnih.gov
For instance, the indole-2-carboxylic acid core was identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov The carboxyl group and indole nucleus can chelate with Mg2+ ions in the enzyme's active site, a critical interaction for inhibition. mdpi.comnih.gov
Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach has been effectively applied to the indole-2-carboxylic acid scaffold. By using molecular docking simulations with the crystal structure of target proteins, researchers can predict binding modes and design novel derivatives with improved affinity and specificity. nih.govnih.govmdpi.com
In the development of HIV-1 integrase inhibitors, docking studies using the crystal structure of the integrase (PDB ID: 6PUY) were performed to validate the binding hypothesis for indole-2-carboxylic acid. nih.gov These simulations showed that the indole nucleus could form a π-stacking interaction with a viral DNA base (dA21) and chelate with active site Mg2+ ions. nih.gov This insight guided the optimization of the scaffold, leading to derivatives with significantly enhanced inhibitory activity. mdpi.comnih.gov Similarly, in the design of IDO1/TDO inhibitors, molecular docking and molecular dynamics simulations were used to predict the binding modes of indole-2-carboxylic acid derivatives within the enzyme binding pockets, providing a rationale for observed structure-activity relationships and guiding further optimization. nih.gov
When the 3D structure of a target is unknown, ligand-based drug design approaches are employed. These methods rely on the knowledge of existing active molecules (ligands) to develop new compounds. A key strategy is the analysis of structure-activity relationships (SAR), which examines how chemical modifications to a scaffold affect its biological activity. nih.govsci-hub.se
In the development of antitubercular agents, a fragment-based drug design technique was used, starting with a 4,6-difluoroindole-2-carboxylic acid scaffold. nih.gov Fragments from other known anti-TB agents were incorporated into this scaffold to create new hybrid molecules. nih.gov The SAR studies revealed that substitutions at the 4- and 6-positions of the indole ring were optimal for activity, and lipophilicity played a significant role. nih.gov Another example is the optimization of CysLT1 receptor antagonists, where an initial hit from a high-throughput screen, compound 1, which contained an indole-2-carboxylic acid moiety, was systematically modified. nih.gov This SAR study established that the indole-2-carboxylic acid group was essential for activity and that introducing specific α,β-unsaturated amide moieties at the 3-position was critical for enhancing potency. nih.gov
The biological evaluation of this compound analogs involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and potential therapeutic efficacy.
In Vitro Evaluation:
Enzyme Inhibition Assays: For enzyme-targeting drugs, biochemical assays are used to measure the inhibitory concentration (IC50) of the compounds. This is standard for evaluating inhibitors of targets like HIV-1 integrase, IDO1, TDO, and various kinases. nih.govnih.govmdpi.com
Cell-Based Assays: The cytotoxic or antiproliferative effects of anticancer derivatives are assessed using various cancer cell lines. nih.govmdpi.com Assays like the MTT or SRB assay are used to determine the concentration that inhibits cell growth by 50% (GI50 or IC50). nih.govmdpi.com Further mechanistic studies in cells can include cell cycle analysis and apoptosis assays (e.g., Annexin V staining) to understand how the compounds induce cell death. nih.govmdpi.com
Receptor Binding and Functional Assays: For receptor antagonists, radioligand binding assays are used to determine the binding affinity (Ki) to the target receptor. nih.gov Functional assays, such as calcium mobilization assays, are used to measure the compound's ability to block the receptor's response to its natural ligand, as demonstrated for CysLT1 antagonists. nih.gov
Antimicrobial Susceptibility Testing: The antimicrobial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using methods like broth microdilution against a panel of bacterial and fungal strains. nanobioletters.comnih.gov
In Vivo Evaluation:
Animal Models of Disease: Compounds that show promising in vitro activity are often advanced to in vivo testing in animal models. For NMDA receptor antagonists, anticonvulsant effects are evaluated in mouse models of seizures induced by NMDA. nih.gov For anticancer agents, efficacy can be tested in xenograft models where human tumors are grown in immunocompromised mice.
Emerging Applications and Future Research Directions
Applications in Materials Science and Organic Electronics
The field of materials science is increasingly looking towards organic molecules for the development of next-generation electronic devices. Iodinated indole (B1671886) derivatives, including those structurally related to 4-iodo-1H-indole-2-carboxylic acid, are showing promise in this area.
Organic Semiconductors: The introduction of iodine into organic molecules can significantly influence their electronic properties and solid-state packing, which are crucial for applications in organic field-effect transistors (OFETs) and other electronic devices. For instance, studies on 5,5'-diiodoindigo have demonstrated excellent ambipolar transistor properties, with notable hole and electron mobilities. researchgate.net The iodine-iodine interactions in the solid state contribute to a large interchain interaction, which is beneficial for charge transport. researchgate.net Halogen bonding, a non-covalent interaction involving the iodine atom, is considered an important tool for the co-crystallization of conjugated oligomers or polymers, which can be used in organic electronic devices. researchgate.net Iodine doping has also been shown to be an effective method for enhancing the charge carrier mobility and photoconductivity of small molecule organic semiconductors. researchgate.net This is achieved by optimizing the energy level configuration and enhancing intermolecular interactions. researchgate.net
Role in Catalysis and Electrochemistry Beyond Synthesis
The electrochemical properties of indole derivatives suggest their potential application in areas beyond their synthetic utility, such as in the development of sensors and as corrosion inhibitors.
Electrochemical Sensors: While direct research on this compound in electrochemical sensors is not widely documented, the indole scaffold itself is a subject of interest. The electrochemical behavior of indole and its derivatives allows for their use in the development of various sensors.
Corrosion Inhibition: Indole and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netdntb.gov.uamdpi.com These compounds can adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process. hw.ac.ukhw.ac.uk The presence of heteroatoms (like nitrogen in the indole ring), π-electrons, and polar groups contributes to their inhibitory effect. researchgate.net Studies on various indole derivatives have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. mdpi.com The efficiency of inhibition often increases with the concentration of the inhibitor. researchgate.net While specific studies on this compound are limited, the inherent properties of the indole ring suggest its potential in this application.
Advanced Functionalization and Diversification for Novel Chemical Probes
The this compound molecule is a versatile platform for the synthesis of more complex and functionally diverse molecules, including novel chemical probes. The presence of the iodine atom at the C4-position, the carboxylic acid at the C2-position, and the reactive N-H group allows for regioselective modifications.
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. nih.gov This allows for the introduction of a wide array of substituents at the C4-position, leading to the creation of diverse molecular libraries. researchgate.net For example, Sonogashira coupling can be used to introduce alkynyl groups, which are valuable for further transformations. nih.gov
N-Functionalization and C-Functionalization: The indole nitrogen can be readily functionalized, for example, through N-arylation via copper-catalyzed decarboxylative reactions of indole-2-carboxylic acids. organic-chemistry.org Furthermore, direct C-H functionalization at other positions of the indole ring, such as C5, can be achieved, offering another avenue for diversification. rsc.org
Synthesis of Biologically Active Molecules: The indole-2-carboxylic acid scaffold is a key component in many biologically active compounds. nih.govnih.govsci-hub.semdpi.commdpi.comnih.govnih.govnih.gov By functionalizing this compound, researchers can design and synthesize novel compounds with potential therapeutic applications, such as allosteric modulators for cannabinoid receptors or inhibitors of enzymes like HIV-1 integrase. nih.govnih.gov For instance, the synthesis of various indole-2-carboxamides has been explored for their potential as allosteric modulators and as anti-proliferative agents. nih.govmdpi.com
Interactive Data Table: Functionalization Reactions of Indole Scaffolds
| Reaction Type | Position(s) | Reagents/Catalysts | Product Type | Reference |
| Sonogashira Coupling | C3 | Phenylacetylene, Pd(II), CuI | 3-Alkynyl-indole-2-carbonitriles | nih.gov |
| Heck Reaction | C3 | Alkenes, Pd catalyst | 3-Alkenyl-indole-2-carbonitriles | nih.gov |
| Stille Coupling | C3 | Organotin compounds, Pd(0) catalyst | 3-Aryl/Vinyl-indole-2-carbonitriles | nih.gov |
| N-Arylation | N1 | Aryl halides, Cu2O | N-Aryl indoles | organic-chemistry.org |
| C5-H Iodination | C5 | Iodinating agents | 5-Iodoindoles | rsc.org |
| C4 Arylation | C4 | Aryl iodides, Pd(OAc)2, AgOAc | 4-Arylindoles | nih.gov |
Challenges and Opportunities in this compound Research
Despite its potential, research on this compound faces certain challenges that also present opportunities for future investigations.
Challenges:
Limited Commercial Availability and High Cost: The availability of this compound can be limited, and its cost can be a barrier for large-scale research projects.
Regioselectivity in Synthesis: While methods for the synthesis of functionalized indoles exist, achieving high regioselectivity, particularly for polysubstituted indoles, can be challenging. researchgate.net
Comprehensive Biological Profiling: While the indole-2-carboxylic acid scaffold is present in many bioactive molecules, a comprehensive biological profile of this compound itself is not yet fully established.
Opportunities:
Development of Novel Synthetic Methodologies: There is an ongoing need for more efficient, cost-effective, and regioselective methods for the synthesis of this compound and its derivatives. researchgate.net This includes the development of novel catalytic systems and one-pot reaction sequences. mdpi.com
Exploration of New Applications: The unique properties of the iodine atom, such as its ability to form halogen bonds, can be further exploited in the design of new materials with tailored solid-state structures and electronic properties. researchgate.net
Drug Discovery and Development: The this compound scaffold represents a promising starting point for the design and synthesis of new therapeutic agents. mdpi.comnih.govnih.gov Further exploration of its derivatives could lead to the discovery of potent and selective inhibitors of various biological targets. nih.govsci-hub.seresearchgate.net For example, the development of indole-2-carboxylic acid derivatives as inhibitors for enzymes like IDO1/TDO or as anti-proliferative agents is an active area of research. sci-hub.semdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-iodo-1H-indole-2-carboxylic acid, and what methodological considerations are critical for success?
- Answer : The synthesis of iodinated indole derivatives typically involves electrophilic substitution or metal-catalyzed coupling. For this compound, a plausible route involves iodination of indole-2-carboxylic acid precursors using iodine sources (e.g., N-iodosuccinimide) under acidic conditions. Key considerations include:
- Reagent stoichiometry : Excess iodine may lead to di- or tri-substitution, requiring precise control .
- Temperature and solvent : Refluxing acetic acid with sodium acetate as a base is commonly used for analogous indole derivatives to stabilize intermediates .
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures can isolate the product .
Q. How should researchers characterize the purity and structure of this compound?
- Answer : A multi-technique approach is essential:
- HPLC : Use >95% purity thresholds with C18 columns and UV detection at 254 nm, referencing indole-2-carboxylic acid standards .
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., deshielding of C4 proton due to iodine’s electron-withdrawing effect) .
- FTIR : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C-I bond (~500-600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and isotopic pattern matching iodine’s signature .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer : Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when heating acetic acid .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) observed during the characterization of this compound?
- Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent standardization : Compare NMR data in deuterated DMSO or CDCl3 to literature values for indole analogs .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between regioisomers or byproducts .
- Control experiments : Synthesize and characterize intermediate compounds (e.g., non-iodinated precursor) to isolate spectral contributions .
Q. What experimental design principles should guide the optimization of iodination yield in this compound synthesis?
- Answer : Apply factorial design or response surface methodology (RSM) to optimize:
- Critical variables : Iodine equivalents, reaction time, and temperature. For example, lower temperatures (~0°C) may favor mono-iodination over poly-substitution .
- Catalyst screening : Evaluate Lewis acids (e.g., FeCl3) to enhance electrophilic substitution efficiency .
- In-line monitoring : Use UV-vis spectroscopy to track iodine consumption and reaction progression .
Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of iodination in indole-2-carboxylic acid derivatives?
- Answer : Density Functional Theory (DFT) calculations can:
- Map electron density : Identify nucleophilic sites (e.g., C4 in indole-2-carboxylic acid) using Fukui indices .
- Transition state modeling : Compare energy barriers for iodination at C4 vs. C5/C6 positions to explain regioselectivity .
- Solvent effects : Simulate acetic acid’s role in stabilizing intermediates via hydrogen bonding .
Q. What strategies are effective in troubleshooting low yields during the coupling of this compound with aryl boronic acids?
- Answer : For Suzuki-Miyaura coupling:
- Catalyst selection : Use Pd(PPh3)4 or XPhos Pd G3 for sterically hindered substrates .
- Base optimization : Test K2CO3 vs. Cs2CO3 to improve transmetallation efficiency .
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
